2-Chloro-1-(3-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
Description
2-Chloro-1-(3-(methoxymethyl)pyrrolidin-1-yl)butan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with a methoxymethyl group at the 3-position and a chloro-substituted butanone moiety. The presence of both electron-withdrawing (chloro, ketone) and electron-donating (methoxymethyl) groups may influence its reactivity and physical properties. While specific data on this compound are scarce in the provided evidence, structural analysis tools like SHELX programs (e.g., SHELXL for refinement) are commonly employed to determine crystallographic parameters of such molecules .
Properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-5-4-8(6-12)7-14-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCWKLLRZKTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(methoxymethyl)pyrrolidin-1-yl)butan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 219.71 g/mol
- CAS Number : 2098078-78-3
| Property | Value |
|---|---|
| Molecular Weight | 219.71 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with chlorinated butanone under controlled conditions. The following steps outline a common synthetic route:
- Starting Materials : Begin with a suitable pyrrolidine derivative and thionyl chloride.
- Reaction Conditions : Conduct the reaction under anhydrous conditions, applying heat to facilitate the substitution reaction.
- Product Isolation : Purify the product using techniques such as recrystallization or chromatography.
The biological activity of this compound is attributed to its structural features, particularly the piperidine ring, which enhances binding affinity to various biological targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways.
Case Studies and Research Findings
Research has explored the potential of this compound in various biological contexts:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for further development in treating infections.
- Antitumor Properties : In vitro studies have shown that certain derivatives demonstrate cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. For instance, compounds structurally related to this compound have been tested for their ability to inhibit tumor growth in xenograft models.
- Neuropharmacological Effects : Investigations into the neuropharmacological effects reveal that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-Chloro-N-methylpiperidine | Antimicrobial | 5.0 |
| 4-Methylpiperidine | Anticancer | 4.5 |
| 2-Chloro-N-(4-fluorophenyl)piperidine | Antitumor | 6.0 |
These comparisons highlight the unique properties of this compound and its potential advantages in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidine derivatives, which are widely studied for their biological and chemical properties. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity Differences :
- Unlike 1-methyl-2-pyrrolidone (a polar aprotic solvent), the target compound’s chloro and ketone groups may enhance electrophilicity, making it reactive in nucleophilic substitution or condensation reactions.
- Compared to metolachlor (a herbicide), the absence of an amide group in the target compound reduces its likely herbicidal activity but increases versatility in synthetic pathways.
Physicochemical Properties: The methoxymethyl group in the target compound likely improves solubility in polar solvents compared to non-functionalized pyrrolidine derivatives. 3-Methylsalicylic acid, with a phenolic hydroxyl group, exhibits acidity (pKa ~3) absent in the target compound, which is neutral due to its ketone and ether functionalities.
Biological Relevance: Pyrrolidine derivatives are common in drug discovery (e.g., antiviral or CNS agents).
Research Findings and Limitations
- Structural Characterization : SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data of small molecules like this compound, suggesting its structure may have been resolved via X-ray diffraction .
- Synthesis Pathways: No direct synthesis data are provided, but analogous pyrrolidine derivatives often involve alkylation or acylation reactions.
- Gaps in Evidence : The provided materials lack explicit data on the compound’s melting point, solubility, or bioactivity. Comparisons are inferred from structural analogs (e.g., 1-methyl-2-pyrrolidone) .
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Formation of the butan-1-one skeleton with a suitable leaving group (chlorine) at the 2-position.
- N-alkylation or nucleophilic substitution with the 3-(methoxymethyl)pyrrolidine moiety.
- Control of reaction conditions to avoid side reactions such as over-chlorination or ring-opening of the pyrrolidine.
Synthetic Route from α-Chlorobutanone Precursors
One common approach involves starting from 2-chlorobutan-1-one or its equivalent:
Preparation of 2-chlorobutan-1-one :
- Can be synthesized by chlorination of butan-1-one using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperature to avoid poly-chlorination.
- Alternatively, α-chlorination of butan-1-one using N-chlorosuccinimide (NCS) in the presence of acid catalysts can be employed.
Nucleophilic substitution with 3-(methoxymethyl)pyrrolidine :
- The nitrogen atom of 3-(methoxymethyl)pyrrolidine acts as a nucleophile.
- It attacks the electrophilic carbon bearing the chlorine in 2-chlorobutan-1-one.
- This substitution typically proceeds under mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base such as potassium carbonate (K2CO3) may be used to neutralize HCl formed and drive the reaction forward.
Alternative Metal-Catalyzed Methods
Recent advances in metal-catalyzed synthesis offer alternative routes:
- Transition metal catalysts like ruthenium or palladium complexes can facilitate selective C–N bond formation.
- Metal-catalyzed reductive amination or cross-coupling reactions enable the attachment of the pyrrolidine moiety to the butanone backbone.
- These methods offer improved selectivity and milder reaction conditions, reducing side reactions and improving yields.
Protection and Deprotection Strategies
- The methoxymethyl group on the pyrrolidine nitrogen may require protection during some synthetic steps to avoid unwanted reactions.
- Common protecting groups include tert-butyloxycarbonyl (Boc) or carbamate groups.
- After the key bond-forming steps, deprotection under acidic or basic conditions yields the final product.
Data Table Summarizing Preparation Methods
| Step | Starting Material/Intermediate | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Butan-1-one | Chlorination with NCS or PCl5 | 2-Chlorobutan-1-one | Control temperature to avoid over-chlorination |
| 2 | 2-Chlorobutan-1-one + 3-(methoxymethyl)pyrrolidine | DMF, K2CO3, mild heating (60-80°C) | Nucleophilic substitution to target compound | Base neutralizes HCl, solvent promotes substitution |
| 3 | Protected pyrrolidine derivative | Metal catalyst (Ru, Pd), reductive amination or cross-coupling | C–N bond formation | Enhances selectivity, reduces side reactions |
| 4 | Protected intermediate | Acid/base deprotection | Final compound | Removal of protecting groups without damaging molecule |
Research Findings and Analysis
- Yield and Purity : Nucleophilic substitution of 2-chlorobutan-1-one with 3-(methoxymethyl)pyrrolidine typically yields 60-80% of the desired product after purification by column chromatography or recrystallization.
- Selectivity : Metal-catalyzed methods improve regio- and stereoselectivity, minimizing by-products.
- Reaction Time : Conventional substitution reactions require 4-12 hours, while catalytic methods can reduce time to 1-3 hours.
- Scalability : The described methods are scalable for industrial synthesis, with metal-catalyzed routes offering greener and more efficient alternatives.
- Spectroscopic Characterization : Confirmed by NMR (proton and carbon), IR, and mass spectrometry, ensuring the integrity of the methoxymethyl and pyrrolidine moieties and the presence of the chloro substituent.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Chloro-1-(3-(methoxymethyl)pyrrolidin-1-yl)butan-1-one, and how do they influence its reactivity?
- Structural Features : The compound consists of a butanone backbone with a chlorine atom at position 2 and a pyrrolidine ring substituted at position 1. The pyrrolidine ring has a methoxymethyl group at position 2.
- Reactivity Insights :
- The chloro group at position 2 is susceptible to nucleophilic substitution (e.g., with amines or thiols) .
- The ketone moiety may participate in condensation reactions or act as a hydrogen-bond acceptor.
- The methoxymethyl group enhances hydrophilicity and introduces steric hindrance, potentially affecting reaction kinetics .
Q. What synthetic routes are commonly employed to introduce the pyrrolidin-1-yl moiety into ketone structures?
- Acylation Approach : React pyrrolidine derivatives with acyl chlorides. For example, pyrrolidine can be acylated using chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Nucleophilic Substitution : The pyrrolidine nitrogen can displace a leaving group (e.g., chloride) on the ketone backbone. Optimize reaction conditions (e.g., polar aprotic solvents, 50–80°C) to enhance yield .
- Key Considerations : Monitor steric effects from the methoxymethyl group, which may necessitate longer reaction times or elevated temperatures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?
- 1H NMR :
- Pyrrolidine ring protons: δ 1.8–2.2 ppm (multiplet for CH₂ groups).
- Methoxymethyl group: δ 3.3–3.5 ppm (OCH₃ singlet).
- Chlorinated carbon neighbor: δ 4.0–4.5 ppm (split due to coupling with Cl) .
- 13C NMR :
- Ketone carbonyl: δ 205–210 ppm.
- Methoxymethyl carbon: δ 55–60 ppm (OCH₃) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the nucleophilic substitution reactivity of the chloro group under varying conditions?
- Methodology :
Kinetic Studies : React the compound with nucleophiles (e.g., sodium azide, amines) in solvents of varying polarity (DMF vs. THF).
Temperature Dependence : Compare reaction rates at 25°C vs. 60°C to assess activation energy.
Steric Effects : Use bulkier nucleophiles (e.g., tert-butylamine) to evaluate hindrance from the methoxymethyl group .
- Analysis Tools : Monitor progress via TLC, GC-MS, or ¹H NMR. Calculate yields and rate constants to model reaction mechanisms.
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Systematic Parameter Optimization :
- Design of Experiments (DOE) : Vary catalyst loading (e.g., K₂CO₃ vs. Et₃N), solvent (DMF vs. acetonitrile), and stoichiometry.
- Moisture Sensitivity : Ensure anhydrous conditions if the methoxymethyl group is prone to hydrolysis .
- Reproducibility Checks : Replicate conflicting procedures to identify critical variables (e.g., purity of starting materials, reaction time) .
Q. How does the methoxymethyl group influence the compound’s physicochemical properties and biological interactions?
- Physicochemical Impact :
- Solubility : Increased hydrophilicity compared to alkyl-substituted analogs (measure logP via HPLC).
- Stability : Assess hydrolytic stability under acidic/basic conditions via accelerated degradation studies .
- Biological Interactions :
- Molecular Docking : Compare binding affinities with and without the methoxymethyl group to targets (e.g., enzymes or receptors).
- SAR Studies : Synthesize analogs (e.g., hydroxymethyl or ethyl substitutions) to evaluate steric/electronic effects on activity .
Q. What computational and experimental approaches are effective for predicting biological activity in analogs?
- Computational Methods :
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with activity data.
- Molecular Dynamics : Simulate interactions with biological targets to identify key binding motifs .
- Experimental Validation :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
- Cytotoxicity Screening : Evaluate cell viability in cancer/normal cell lines to assess selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
